molecular formula C21H28N2O4S2 B500403 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 325991-73-9

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B500403
CAS No.: 325991-73-9
M. Wt: 436.6g/mol
InChI Key: XAZCFDAXXROPBI-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine is an organic compound with the molecular formula C21H28N2O4S2. It is characterized by the presence of two sulfonyl groups attached to a piperazine ring, which is further substituted with ethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 1,4-dimethylpiperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of both ethylphenyl and sulfonyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,4-bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-18-6-10-20(11-7-18)28(24,25)22-14-15-23(17(3)16-22)29(26,27)21-12-8-19(5-2)9-13-21/h6-13,17H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCFDAXXROPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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